molecular formula C16H8BrN3O3 B2500455 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 312615-25-1

6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Número de catálogo: B2500455
Número CAS: 312615-25-1
Peso molecular: 370.162
Clave InChI: RDPZLRIRWJBGNJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a pyridine ring, an oxadiazole ring, and a chromenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Bromine Atom: The bromine atom is introduced through bromination of the chromenone core using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting the brominated chromenone with hydrazine hydrate and a suitable carboxylic acid derivative, followed by cyclization.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole and pyridine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Cyclization: Hydrazine hydrate and a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling: Palladium catalyst, pyridine boronic acid derivative, and a base in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

    6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds share a similar bromine and pyridine structure but differ in the core heterocyclic ring.

    Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyridine ring but differ in the additional heterocyclic rings and substituents.

Uniqueness

6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its specific combination of a bromine atom, pyridine ring, oxadiazole ring, and chromenone structure. This unique combination imparts specific chemical and biological properties that make it valuable for various applications.

Actividad Biológica

The compound 6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a novel synthetic derivative that combines a chromenone scaffold with a pyridinyl oxadiazole moiety. This combination has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromo-2H-chromen-2-one with a pyridinyl-substituted oxadiazole. The synthetic route may include various steps such as condensation reactions and cyclization processes to achieve the desired heterocyclic structure.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.

CompoundTarget BacteriaZone of Inhibition (mm)
6-bromo derivativeS. aureus25
6-bromo derivativeE. coli22
Standard (Ampicillin)E. coli16

The above table summarizes the antimicrobial efficacy of the compound compared to a standard antibiotic.

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study:
A study investigated the cytotoxicity of several oxadiazole derivatives against human cancer cell lines (e.g., A431 and HT29). The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
6-bromo derivativeA43112
6-bromo derivativeHT2910
DoxorubicinA43115

This data suggests that the compound may possess significant anticancer activity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. The mechanism is hypothesized to involve the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups (like bromine) enhances potency by increasing electron density on the nitrogen atoms in the oxadiazole ring, facilitating interaction with biological targets.

Key SAR Insights:

  • Bromine Substitution: Enhances antimicrobial activity.
  • Pyridine Ring: Contributes to improved solubility and bioavailability.
  • Oxadiazole Moiety: Essential for biological activity due to its ability to interact with various enzymes and receptors.

Propiedades

IUPAC Name

6-bromo-3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrN3O3/c17-11-1-2-13-10(7-11)8-12(16(21)22-13)15-20-19-14(23-15)9-3-5-18-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPZLRIRWJBGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.